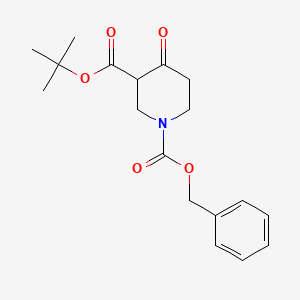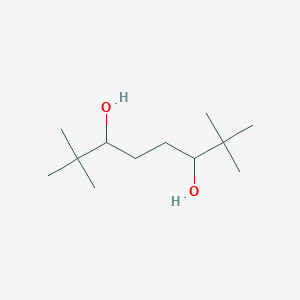
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes three pyridine rings attached to a triazine core, makes it an interesting subject for scientific research.
準備方法
The synthesis of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine typically involves the use of cyanuric chloride as a starting material. The synthetic route includes sequential nucleophilic substitution reactions where the chlorine atoms on the cyanuric chloride are replaced by pyridine rings. This process can be carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane, with an excess of the corresponding amine .
化学反応の分析
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridine rings can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming complexes that are useful in catalysis and other applications.
科学的研究の応用
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Some derivatives of 1,3,5-triazines have shown antitumor properties, making them candidates for cancer research.
Industry: The compound can be used in the production of herbicides and polymer photostabilizers.
作用機序
The mechanism of action of N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways. The specific pathways and targets depend on the nature of the metal ion and the biological system .
類似化合物との比較
N2,N4,N6-Tri(pyridin-4-yl)-1,3,5-triazine-2,4,6-triamine can be compared with other 1,3,5-triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat cancers.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H15N9 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
2-N,4-N,6-N-tripyridin-4-yl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H15N9/c1-7-19-8-2-13(1)22-16-25-17(23-14-3-9-20-10-4-14)27-18(26-16)24-15-5-11-21-12-6-15/h1-12H,(H3,19,20,21,22,23,24,25,26,27) |
InChIキー |
UJURXFYZKXSWLL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1NC2=NC(=NC(=N2)NC3=CC=NC=C3)NC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


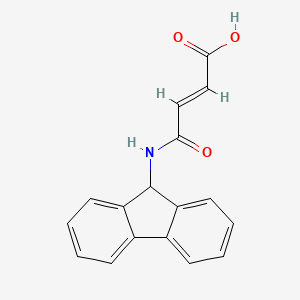


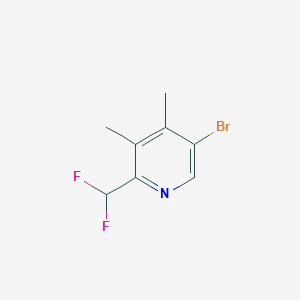

![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)
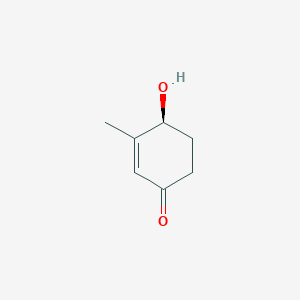

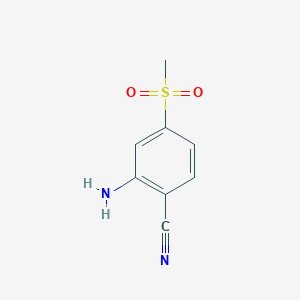
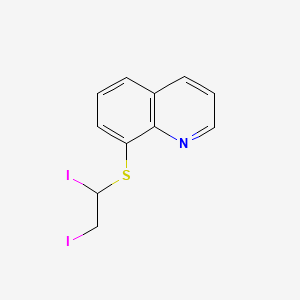
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
